molecular formula C10H12O2 B1357555 1-(3-Methoxy-2-methylphenyl)ethanone

1-(3-Methoxy-2-methylphenyl)ethanone

Cat. No.: B1357555
M. Wt: 164.2 g/mol
InChI Key: SLHQAWYLGDYXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxy-2-methylphenyl)ethanone (molecular formula: C₁₀H₁₂O₂) is an aromatic ketone featuring a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position of the benzene ring. It is synthesized via the reaction of 2-methyl-3-methoxybenzoic acid with methyl lithium in diethyl ether, followed by demethylation using AlCl₃ to yield hydroxylated derivatives . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and metal coordination complexes (e.g., Schiff base ligands in copper(II) complexes) .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1-(3-methoxy-2-methylphenyl)ethanone

InChI

InChI=1S/C10H12O2/c1-7-9(8(2)11)5-4-6-10(7)12-3/h4-6H,1-3H3

InChI Key

SLHQAWYLGDYXFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Impact of Substituents on Physical Properties

  • 1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone (C₁₁H₁₄O₄): Substituting methoxy with ethoxy (-OCH₂CH₃) increases molecular weight and lipophilicity. This compound exhibits a melting point of 70°C and distinct spectral signatures (¹H NMR, IR) compared to 1-(3-Methoxy-2-methylphenyl)ethanone, which has a simpler substituent profile .
  • 1-(4-Hydroxyphenyl)ethanone: The absence of methyl/methoxy groups reduces steric hindrance, enabling efficient microbial reduction by Rhodococcus sp. to produce chiral alcohols. In contrast, the methyl and methoxy groups in this compound may hinder enzyme-substrate interactions .

Structural Analogues in Natural Products

  • 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone (C₁₀H₁₂O₄): Isolated from Euphorbia sieboldiana, this natural derivative has three substituents (2-OH, 4-OH, 6-OCH₃, 3-CH₃). The additional hydroxyl groups confer potent antioxidant activity, absent in the synthetic this compound .
  • 1-Furan-2-yl-2-(4-hydroxy-phenyl)-ethanone (C₁₃H₁₀O₃): The furan ring introduces π-conjugation, altering UV absorption and redox properties compared to purely phenyl-based ethanones .

Critical Analysis and Research Implications

The methoxy and methyl groups in this compound enhance stability and lipophilicity, making it suitable for synthetic applications. However, hydroxylated analogues exhibit superior bioactivity due to increased polarity and hydrogen-bonding capacity. Structural isomerism (e.g., isoacetovanilone vs. apocynin) underscores the need for precise analytical characterization to avoid misidentification . Future research should explore hybrid derivatives combining methyl/methoxy groups with hydroxyl substituents to balance stability and bioactivity.

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